molecular formula C12H15NO4 B6050725 N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide

N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide

Cat. No.: B6050725
M. Wt: 237.25 g/mol
InChI Key: XYVDAZPJSTUGRA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide typically involves the reaction of furan derivatives with appropriate amines and carboxylic acids. One common method includes the condensation of 2-furylacetic acid with 4-methyl-5-oxooxolane-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings[][6].

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]acetamide
  • N-(furan-2-ylmethyl)acetamide
  • N-(1-furan-2-yl-ethyl)-2-(2-nitro-phenoxy)-N-pyridin-2-yl-acetamide

Uniqueness

N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide stands out due to its unique combination of a furan ring and an oxolane carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-10(7-17-12(8)15)11(14)13-5-4-9-3-2-6-16-9/h2-3,6,8,10H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVDAZPJSTUGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(COC1=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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